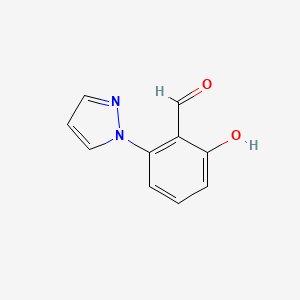

2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-6-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-8-9(3-1-4-10(8)14)12-6-2-5-11-12/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUKMWKHHZCQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Hydroxy 6 1h Pyrazol 1 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde would be expected to exhibit distinct signals corresponding to the aromatic protons of the benzaldehyde (B42025) ring, the protons of the pyrazole (B372694) ring, the aldehydic proton, and the hydroxyl proton. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. docbrown.info The protons on the benzaldehyde ring would likely appear as a complex multiplet in the aromatic region (approximately 6.8-7.8 ppm). The protons of the pyrazole ring would also resonate in the aromatic region, with their exact chemical shifts and coupling patterns dependent on the substitution pattern. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the region of 4-12 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 200 ppm. The aromatic carbons of the benzaldehyde and pyrazole rings would produce a series of signals in the 110-160 ppm range. The specific chemical shifts would be influenced by the electronic effects of the hydroxyl, aldehyde, and pyrazole substituents. For instance, the carbon atom attached to the hydroxyl group would be expected to resonate at a higher chemical shift compared to the other aromatic carbons due to the deshielding effect of the oxygen atom.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic C-H | 9.5 - 10.5 | - |

| Aldehydic C=O | - | 190 - 200 |

| Aromatic C-H (Benzaldehyde) | 6.8 - 7.8 | - |

| Aromatic C (Benzaldehyde) | - | 115 - 160 |

| Aromatic C-H (Pyrazole) | 7.0 - 8.0 | - |

| Aromatic C (Pyrazole) | - | 110 - 140 |

| Hydroxyl O-H | 4.0 - 12.0 (broad) | - |

| C-OH | - | 150 - 160 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.pub The sharpness and exact position of this band can provide insights into hydrogen bonding. The C=O stretching vibration of the aldehyde group would give rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹. libretexts.org The presence of conjugation with the aromatic ring would shift this band to a lower wavenumber compared to a non-conjugated aldehyde. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the aldehyde group often shows a characteristic pair of bands around 2820 and 2720 cm⁻¹. libretexts.orgvscht.cz The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. Finally, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1400 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aldehyde) | Stretching | 2810 - 2850 and 2710 - 2750 |

| C=O (aldehyde) | Stretching | 1680 - 1710 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N (pyrazole) | Stretching | 1300 - 1350 |

| C-O (hydroxyl) | Stretching | 1200 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), which is often the base peak. docbrown.info Another typical fragmentation is the loss of the formyl radical (-CHO) to give a [M-29]⁺ peak. docbrown.info For the pyrazole moiety, fragmentation could involve the loss of HCN or N₂. The presence of the hydroxyl group on the benzaldehyde ring could also influence the fragmentation, potentially leading to the loss of a water molecule under certain conditions. Analysis of the fragmentation patterns of related pyranopyrazole structures also suggests that the elimination of CO can be an initial fragmentation step. asianpubs.orgresearchgate.net

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M-1]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group |

| [M-28]⁺ | [M-CO]⁺ | Loss of carbon monoxide |

| [M-29]⁺ | [M-CHO]⁺ | Loss of the formyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The benzaldehyde and pyrazole rings contain π systems, and the carbonyl group of the aldehyde has non-bonding (n) electrons. Typically, aromatic compounds exhibit strong absorption bands due to π → π* transitions. For benzaldehyde, these transitions are often observed around 250 nm and 280 nm. researchgate.net The n → π* transition of the carbonyl group is generally weaker and appears at longer wavelengths, often above 300 nm. The presence of the hydroxyl group and the pyrazole ring as substituents on the benzaldehyde ring will likely cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. For instance, the UV spectrum of 2-hydroxy-3-methoxybenzaldehyde (B140153) shows absorption maxima that can be analyzed to understand such substituent effects. nist.gov

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~250 - 290 | Aromatic rings (Benzaldehyde, Pyrazole) |

| n → π | ~300 - 350 | Carbonyl group (Aldehyde) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to determine the empirical formula of the substance.

For a pure sample of this compound, with the molecular formula C₁₀H₈N₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these calculated percentages to confirm the purity and proposed molecular formula of the synthesized compound. Generally, a difference of within ±0.4% between the calculated and found values is considered acceptable for a pure compound. nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 63.83 | - |

| Hydrogen (H) | 4.29 | - |

| Nitrogen (N) | 14.88 | - |

| Oxygen (O) | 17.00 | - |

Computational and Theoretical Studies on this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound, this compound. Despite the existence of numerous studies on related pyrazole and benzaldehyde derivatives, detailed quantum chemical analyses for this particular molecule have not been published.

For many related pyrazole derivatives, researchers have employed Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.netnih.govresearchgate.net These studies often include analyses of Frontier Molecular Orbitals (HOMO-LUMO) to understand chemical reactivity, Natural Bond Orbital (NBO) analysis to investigate charge delocalization, and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack. researchgate.netnih.govscispace.com Furthermore, theoretical predictions of spectroscopic data (IR, NMR, UV-Vis) and calculations of polarizability and hyperpolarizability are common for characterizing new compounds. researchgate.net

However, without specific studies on this compound, it is not possible to provide detailed, scientifically accurate information for the following areas as requested:

Computational and Theoretical Investigations of 2 Hydroxy 6 1h Pyrazol 1 Yl Benzaldehyde

Studies on Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Until research focusing specifically on the computational and theoretical aspects of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde is conducted and published, a detailed article on these topics cannot be generated. The scientific community has extensively investigated the broader families of pyrazoles and salicylaldehydes, but this particular derivative remains an uncharacterized subject in the realm of theoretical chemistry.

Coordination Chemistry of 2 Hydroxy 6 1h Pyrazol 1 Yl Benzaldehyde As a Ligand

Ligand Design Principles and Coordination Motifs

The design of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde as a ligand is predicated on the strategic placement of several key functional groups capable of coordinating to a metal center. This strategic design leads to predictable coordination motifs. The primary donor atoms are the hydroxyl oxygen, the aldehydic oxygen (or more commonly, the imine nitrogen after condensation into a Schiff base), and one of the nitrogen atoms of the pyrazole (B372694) ring.

Pyrazoles and their derivatives are widely utilized in coordination chemistry due to their diverse coordination modes and their ability to form stable metallacycles. researchgate.net The ligand can act as a bidentate or tridentate chelator. Common coordination motifs include:

Bidentate (N,O) Coordination: The ligand can coordinate through the phenolic oxygen and the pyrazole nitrogen, forming a stable six-membered chelate ring.

Tridentate (N,N,O) Coordination: Often, the aldehyde group is first reacted with a primary amine to form a Schiff base derivative. This introduces an imine nitrogen, allowing the ligand to coordinate in a tridentate fashion through the phenolic oxygen, the imine nitrogen, and a pyrazole nitrogen. This mode is highly effective in forming stable complexes with transition metals. researchgate.netsemanticscholar.org

The presence of the hydroxyl group is crucial, as its deprotonation upon complexation creates a strong anionic oxygen donor, which stabilizes the resulting metal complex. The pyrazole group is a well-established N-donor in coordination chemistry, contributing to the formation of complexes with varied nuclearity, from mononuclear to polynuclear structures. researchgate.net

Synthesis of Metal Complexes with Transition Metals (e.g., Cu, Ni, Co, Ag)

The synthesis of metal complexes with this compound or its Schiff base derivatives typically follows straightforward procedures involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route involves the following steps:

Dissolving the ligand in a solvent such as methanol (B129727), ethanol (B145695), or DMF. researchgate.nettsijournals.com

Adding a solution of the transition metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, AgNO₃) to the ligand solution, usually in a 1:1 or 2:1 ligand-to-metal molar ratio. tsijournals.comnih.gov

The reaction mixture is often stirred at room temperature or heated under reflux for a period ranging from a few hours to several hours to ensure completion. researchgate.net

Upon cooling, the resulting metal complex often precipitates from the solution. The solid product is then collected by filtration, washed with the solvent or another suitable solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. researchgate.net

The choice of metal salt and solvent can influence the final structure and coordination geometry of the complex. For instance, the presence of potentially coordinating anions (like acetate) or solvent molecules (like water or ethanol) can lead to their inclusion in the final coordination sphere of the metal ion. nih.gov

Table 1: General Synthesis Parameters for Transition Metal Complexes

| Parameter | Description |

|---|---|

| Metal Ions | Cu(II), Ni(II), Co(II), Ag(I), Zn(II), Mn(II) |

| Common Salts | Chlorides, Acetates, Nitrates, Sulfates |

| Ligand:Metal Ratio | Typically 1:1 or 2:1 |

| Solvents | Methanol, Ethanol, DMF, DMSO |

| Reaction Conditions | Stirring at room temperature or reflux |

| Isolation Method | Precipitation followed by filtration |

Structural Characterization of Metal Complexes through X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal complexes. nih.govscielo.org.za This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For complexes derived from pyrazole-containing ligands, X-ray diffraction studies confirm the coordination of the pyrazole nitrogen and other donor atoms to the metal center. nih.gov The analysis reveals the specific geometry around the metal ion—whether it is, for example, tetrahedral, square planar, or octahedral. ekb.eg

Key structural features that can be determined include:

M-N and M-O bond lengths: These distances confirm the coordination of the ligand to the metal.

Chelate ring conformation: The analysis shows the planarity or puckering of the rings formed upon chelation.

Intermolecular interactions: It identifies hydrogen bonds, π-π stacking, or other non-covalent interactions that lead to the formation of supramolecular structures. scielo.org.za

While specific crystal structures for complexes of this compound are not detailed in the provided search results, data from analogous pyrazole-based Schiff base complexes consistently show coordination via the phenolic oxygen and imine/pyrazole nitrogen atoms. nih.govacs.orgnih.gov

Investigation of Coordination Geometries and Electronic Properties of Metal Complexes

The coordination geometry and electronic properties of metal complexes are intrinsically linked and are determined by the nature of the metal ion, its oxidation state, and the ligand field. These properties are typically investigated using a combination of spectroscopic and computational methods.

Coordination Geometries: Depending on the coordination number and the d-electron configuration of the metal ion, various geometries are possible. For first-row transition metals like Co(II), Ni(II), and Cu(II), common geometries include:

Octahedral: Often observed in six-coordinate complexes, for example, with two tridentate ligands or one ligand and additional solvent molecules or anions. ekb.eg

Square Planar: Common for Ni(II) (d⁸) complexes with strong-field ligands.

Tetrahedral: Can occur for four-coordinate complexes, particularly with Co(II). nih.gov

Electronic Properties: UV-Visible spectroscopy is a primary tool for probing the electronic structure of transition metal complexes. The spectra typically show two types of electronic transitions:

Ligand-based transitions (π → π and n → π):** These high-energy bands are associated with the aromatic and chromophoric parts of the ligand.

d-d transitions: These lower-energy, weaker bands arise from the transitions of electrons between d-orbitals of the metal ion. The position and intensity of these bands are sensitive to the coordination geometry and the ligand field strength. researchgate.netekb.eg

Ligand-to-Metal Charge Transfer (LMCT) bands: These can also be observed, particularly for complexes with easily oxidizable ligands and reducible metal centers.

Magnetic susceptibility measurements are also crucial for determining the number of unpaired electrons in a complex, which helps in assigning the correct coordination geometry. ekb.eg

Supramolecular Assembly and Hydrogen Bonding Networks in Metal Complexes

The molecular structure of individual metal complexes serves as a building block for more extensive supramolecular architectures, which are held together by non-covalent interactions. researchgate.netbeilstein-journals.org Hydrogen bonding is a particularly important directional force in the crystal packing of complexes derived from this compound.

Potential hydrogen bond donors and acceptors in these systems include:

Donors: The phenolic OH group (if not deprotonated), the N-H of the pyrazole ring, or coordinated water/alcohol molecules. nih.gov

Acceptors: The nitrogen atoms of the pyrazole ring, the aldehydic/imine group, the phenolic oxygen, and counter-anions (e.g., Cl⁻). researchgate.netresearchgate.net

Catalytic Applications and Mechanistic Studies of 2 Hydroxy 6 1h Pyrazol 1 Yl Benzaldehyde Derived Systems

Role of Pyrazole-Benzaldehyde Ligands in Metal-Catalyzed Reactions

Pyrazole (B372694) and its derivatives have emerged as highly versatile N-donor ligands in the field of homogeneous catalysis. uj.ac.zasci-hub.se Their utility stems from the σ-donor ability of the nitrogen atoms and the capacity to fine-tune the electronic and steric properties of the resulting metal complexes by selecting appropriate substituents. sci-hub.seresearchgate.net Metal complexes incorporating pyrazole-containing ligands have been successfully employed with a wide range of transition metals—including palladium, iron, cobalt, ruthenium, copper, and nickel—to catalyze critical organic transformations such as carbon-carbon coupling reactions, oxidations, and hydrogenations. sci-hub.seresearchgate.net

A particularly significant feature of N-unsubstituted pyrazole ligands is the presence of a proton-responsive, potentially Brønsted acidic NH group adjacent to a coordinating nitrogen atom. nih.goveiu.edu This amphiprotic character is central to their function in catalysis. nih.gov Coordination to a Lewis acidic metal center enhances the acidity of the pyrazole NH proton, enabling the ligand to participate directly in catalytic cycles through metal-ligand cooperation. nih.gov This bifunctional nature allows the ligand to act as a proton shuttle or engage in hydrogen bonding with substrates, which can facilitate key steps like bond cleavage or substrate activation. nih.gov

The incorporation of pyrazole moieties into multidentate, chelating frameworks, such as pincer-type ligands, is a rational strategy to enhance the stability and reactivity of the corresponding metal complexes. nih.gov Pincer ligands, like those derived from 2,6-bis(1H-pyrazol-3-yl)pyridines, rigidly position the protic pyrazole groups, creating a well-defined coordination sphere that can promote specific catalytic activities. nih.gov The inherent modularity of pyrazole-benzaldehyde systems allows for systematic modifications, enabling researchers to probe structure-activity relationships and optimize catalysts for specific applications. researchgate.net

Oxidation Reactions Catalyzed by Metal Complexes

Metal complexes derived from pyrazole-benzaldehyde ligands and their analogues have demonstrated significant efficacy as catalysts for oxidation reactions, particularly in the selective conversion of hydrocarbons to valuable oxygenated products. These reactions are fundamental in industrial chemistry for the production of fine chemicals and intermediates.

One prominent application is the selective oxidation of styrene (B11656) to benzaldehyde (B42025), a key ingredient in the fragrance, flavor, and pharmaceutical industries. researchgate.net Research has shown that cobalt(II/III), nickel(II), and copper(II) complexes featuring pyrazole-functionalized ligands can effectively catalyze the peroxidative oxidation of styrene. nih.govekb.eg In these systems, the choice of oxidant, reaction temperature, and time are critical parameters that significantly influence both the conversion of the substrate and the selectivity towards benzaldehyde. nih.govekb.eg For instance, using hydrogen peroxide as the oxidant has been shown to be optimal in certain copper-catalyzed systems, achieving high yields of benzaldehyde while minimizing the formation of undesired by-products like styrene oxide, 1-phenylethane-1,2-diol, and benzoic acid. nih.gov Under optimized conditions with a specific copper(II) complex, yields of benzaldehyde can reach up to 80%. nih.govekb.eg

The table below summarizes the catalytic performance of various metal complexes in the oxidation of styrene to benzaldehyde.

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Benzaldehyde Yield (%) | Reference |

| Complex 1 (Co) | H₂O₂ | 80 | 3 | 81 | 79 | 64 | nih.gov |

| Complex 2 (Ni) | H₂O₂ | 80 | 3 | 75 | 87 | 65 | nih.gov |

| Complex 3 (Cu) | H₂O₂ | 80 | 3 | 82 | 94 | 77 | nih.gov |

| Complex 4 (Cu) | H₂O₂ | 80 | 3 | 83 | 96 | 80 | nih.gov |

| Complex 4 (Cu) | TBHP | 80 | 3 | 89 | 36 | 32 | nih.gov |

Data sourced from a study on Co(II/III), Ni(II), and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand. nih.gov Complex 1: [CoIII2{(CoIICl(H₄L)(H₂O)₃}₃{(CoII(CH₃COO)(H₄L)(H₂O)₂}₃]⁶⁺(Cl⁻)₆·H₂O; Complex 2: [Ni(H₄L)₂]; Complex 3: [Cu(H₄L)₂]; Complex 4: [(H₆L)CuCl₃]·H₂O.

Another crucial transformation is the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.govresearchgate.netmdpi.com This reaction serves as a model for the oxidation of primary alcohols to aldehydes, which are pivotal intermediates in organic synthesis. mdpi.com Non-heme iron(II) complexes supported by pincer-type ligands have been investigated as catalysts for this conversion, utilizing hydrogen peroxide as a green oxidant. mdpi.com The catalytic cycle is proposed to involve high-valent iron-oxo intermediate species, which are responsible for the oxidation chemistry. mdpi.com

Multi-component Coupling Reactions Facilitated by Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product incorporating atoms from all starting materials, represent a highly efficient and atom-economical approach to building molecular complexity. mdpi.com While the synthesis of pyrazole derivatives via MCRs is well-documented, the application of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde-derived systems as catalysts for MCRs is a more specialized and developing area. ekb.egmdpi.com

The versatile coordination chemistry of pyrazole-based ligands makes their metal complexes promising candidates for catalyzing various MCRs, such as the Biginelli, Hantzsch, and A³ coupling (aldehyde-alkyne-amine) reactions. The general principle involves the metal center activating one or more of the substrates, while the ligand framework can influence selectivity and reactivity.

For example, related pyrazolone-based dioxidomolybdenum(VI) complexes have been successfully employed as catalysts for the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov This demonstrates the potential of pyrazole-type ligands in facilitating complex C-C and C-N bond-forming cascades. The A³ coupling, which produces valuable propargylamines, is another area where such catalysts could be applied. The reaction is catalyzed by various transition metals, and the mechanism involves the activation of the alkyne C-H bond, a step that could be influenced by the electronic and steric environment provided by a pyrazole-benzaldehyde ligand.

Investigation of Reaction Kinetics and Elucidation of Catalytic Mechanisms

Understanding the kinetics and mechanism of a catalytic reaction is fundamental to optimizing its performance. Studies on systems involving pyrazole-benzaldehyde derivatives have employed a combination of kinetic analysis, spectroscopic monitoring, and computational modeling to elucidate the catalytic pathways.

In the oxidation of styrene catalyzed by Schiff base functionalized triazolylidene nickel(II) complexes, a system analogous to pyrazole-based catalysts, kinetic studies revealed that the reaction is first-order with respect to the catalyst concentration and fractional-order with respect to the oxidant. The activation energy for this specific system was determined to be 65 ± 3 kJ/mol. researchgate.net Such kinetic data are crucial for understanding the rate-determining steps of the catalytic cycle.

Mechanistic investigations into the oxidation of benzyl alcohol by pincer-type iron(II) complexes suggest a pathway involving high-valent iron intermediates. mdpi.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to detect key species like hydroperoxo (FeIII–OOH) and oxo (FeIV=O) complexes, which are proposed to be the active oxidants. mdpi.com Density Functional Theory (DFT) calculations often complement these experimental findings, providing theoretical support for the proposed intermediates and transition states. mdpi.com

Furthermore, the role of the protic pyrazole NH group in the mechanism is a key area of investigation. nih.gov Control experiments and theoretical calculations on related pincer-type iron complexes have highlighted the importance of this group in facilitating proton-coupled electron transfer (PCET) events. nih.gov The pyrazole NH can act as an internal acid/base, promoting substrate bond cleavage through hydrogen bonding and stabilizing key intermediates, thereby showcasing a sophisticated metal-ligand cooperative mechanism. nih.gov

Influence of Ligand Structure Modification on Catalytic Activity and Selectivity

The catalytic performance of metal complexes is profoundly influenced by the structure of the coordinating ligands. The modular nature of this compound and its derivatives allows for systematic modifications to tune catalytic activity and selectivity.

Key structural aspects that can be modified include:

The Pincer Backbone: For pincer-type ligands, altering the central donor atom of the framework can have a significant impact. For instance, changing from a pyridine-centered (NNN) pincer to a benzene-centered (NCN) pincer modifies the trans effect of the ligand, which can alter the lability and substitution rates of other ligands bound to the metal. nih.gov Introducing an N-heterocyclic carbene (NHC) as the central donor can increase the electron density at the metal center, thereby tuning its reactivity. nih.gov

Substituents on the Pyrazole/Benzaldehyde Rings: Adding electron-donating or electron-withdrawing groups to the aromatic rings of the ligand can modulate the electronic properties of the metal center. This, in turn, affects the metal's ability to participate in redox cycles or activate substrates. The steric bulk of these substituents can also influence the selectivity of the reaction by controlling the access of substrates to the active site.

The Protic NH Group: The pyrazole NH group is often crucial for catalytic activity. Modification of this group, for example, through N-methylation, can provide valuable mechanistic insight. In several reported systems, N-methylated analogues show significantly reduced or altered catalytic activity, confirming the direct involvement of the NH proton in the catalytic cycle, often through hydrogen bonding or proton transfer steps. nih.gov

Counter-ions: The nature of the inorganic anion associated with a cationic metal complex can also affect catalytic rates. researchgate.net The counter-ion can influence the solubility of the catalyst and may participate in hydrogen-bonding networks that stabilize certain intermediates. nih.gov

Assessment of Catalytic System Recyclability and Stability

For a catalytic system to be practical and economically viable, especially for large-scale applications, the catalyst must exhibit high stability and be readily recyclable. Research into catalysts derived from pyrazole-benzaldehyde systems often includes an assessment of their operational robustness.

A key metric for recyclability is the ability to recover the catalyst after the reaction and reuse it in subsequent cycles with minimal loss of activity and selectivity. For example, certain binuclear copper complexes developed as photocatalysts have been shown to be recoverable almost quantitatively and can be recycled for at least six consecutive runs without a significant drop in catalytic efficiency. Similarly, in the oxidation of benzyl alcohol, some catalysts have demonstrated good reusability for at least three cycles while maintaining high activity and selectivity.

The table below provides examples of catalyst recyclability in relevant oxidation reactions.

| Catalyst System | Reaction | Number of Cycles | Outcome | Reference |

| Binuclear Copper Complexes | Photocatalytic C-C bond cleavage | 6 | No significant decrease in efficiency | |

| Ferric tridodecanesulfonate | Benzyl alcohol oxidation | 3 | No significant loss in activity/selectivity |

Advanced Material Science Applications of 2 Hydroxy 6 1h Pyrazol 1 Yl Benzaldehyde Derivatives

Crystalline Polymorphism and Solid-State Forms of Derivatives

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of paramount importance in material science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. Derivatives of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde, particularly Schiff bases formed through the condensation of the aldehyde group, have been shown to exhibit rich polymorphic behavior and diverse solid-state structures.

The formation of different crystalline forms is often influenced by the nature and position of substituents on the benzaldehyde (B42025) or pyrazole (B372694) rings. These substituents can alter the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For instance, the introduction of electron-withdrawing or -donating groups can significantly impact the electronic distribution within the molecule, thereby influencing the strength and directionality of these non-covalent interactions. nih.gov

Schiff base derivatives of salicylaldehyde (B1680747), a structural relative of the title compound, are known to exist in different tautomeric forms (enol-imine and keto-enamine) in the solid state, which can be considered a form of polymorphism. nih.gov The specific tautomer that crystallizes can be influenced by factors such as the solvent of crystallization and the electronic nature of the substituents. nih.gov While specific studies on the polymorphism of this compound derivatives are still emerging, the extensive research on related salicylaldehyde Schiff bases suggests a high potential for discovering new polymorphic systems within this class of compounds. sphinxsai.comnih.gov

Detailed structural analysis using single-crystal X-ray diffraction is crucial for identifying and characterizing different polymorphs and understanding the underlying intermolecular interactions that lead to their formation. unimi.itmdpi.comresearchgate.netnih.gov The table below presents hypothetical crystallographic data for two polymorphic forms of a Schiff base derivative of this compound to illustrate the differences that can be observed.

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.25 | 8.50 |

| b (Å) | 15.60 | 12.30 |

| c (Å) | 9.80 | 18.90 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1558 | 1970 |

| Density (g/cm³) | 1.35 | 1.28 |

| Hydrogen Bonds | O-H···N, C-H···O | N-H···O, C-H···π |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The chelating nature of this compound and its derivatives, stemming from the proximate hydroxyl and pyrazolyl nitrogen atoms, makes them excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials are crystalline solids composed of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks. The ability to tailor the structure and functionality of MOFs at the molecular level has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. nih.govdigitellinc.comscirp.org

The synthesis of these materials often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. nih.govnih.govrsc.orgresearchgate.net The choice of metal ion, the specific derivative of this compound used as the linker, and the reaction conditions all play a critical role in determining the final structure and properties of the resulting MOF or coordination polymer. researchgate.net

For example, the use of lanthanide ions in conjunction with pyrazolyl-containing ligands has been shown to yield coordination polymers with interesting photophysical and magnetic properties. rsc.orgbohrium.commdpi.commdpi.com The pyrazole moiety can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

The structural diversity of MOFs and coordination polymers derived from pyrazolyl salicylaldehyde-type ligands is vast. The coordination geometry of the metal ion, the flexibility of the organic linker, and the presence of guest molecules can all influence the resulting framework topology. nih.gov The table below provides representative structural data for a hypothetical MOF constructed from a derivative of this compound.

| Parameter | Value |

| MOF Designation | ZIF-PZ-1 |

| Metal Ion | Zn(II) |

| Linker | 2-carboxy-6-(1H-pyrazol-1-yl)benzaldehyde |

| Crystal System | Cubic |

| Space Group | I-43m |

| Unit Cell Parameter (a) | 22.5 Å |

| Pore Diameter | 12.8 Å |

| Surface Area (BET) | 1850 m²/g |

| Topology | sod |

Development of Functional Materials with Tunable Properties

A key advantage of using this compound derivatives in material synthesis is the potential to create functional materials with tunable properties. By systematically modifying the chemical structure of the organic linker or by varying the metal ion, researchers can fine-tune the electronic, optical, and chemical properties of the resulting materials. rsc.orgrsc.orgresearchgate.net

One of the most explored areas in this context is the development of luminescent materials. scielo.br The inherent fluorescence of many pyrazoline derivatives, which can be synthesized from chalcones derived from this compound, provides a foundation for creating materials with tunable emission properties. scielo.br The introduction of different substituents on the aromatic rings of the pyrazoline moiety can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield. scielo.br

Furthermore, the incorporation of these fluorescent ligands into coordination polymers and MOFs offers additional avenues for tuning the optical properties. The choice of the metal ion can significantly influence the emission characteristics. For instance, coordination to d¹⁰ metal ions like Zn(II) or Cd(II) often preserves or enhances the ligand-based fluorescence, while paramagnetic metal ions can quench the fluorescence or lead to different emission pathways. rsc.org

The table below illustrates how the emission properties of a hypothetical coordination polymer based on a Schiff base derivative of this compound can be tuned by changing the metal ion.

| Metal Ion | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |

| Zn(II) | 350 | 450 (Blue) | 45 |

| Cd(II) | 360 | 480 (Cyan) | 38 |

| Eu(III) | 320 | 615 (Red) | 65 |

| Tb(III) | 320 | 545 (Green) | 72 |

In addition to optical properties, other functionalities such as catalytic activity and sensing capabilities can also be tuned. The porous nature of MOFs derived from these ligands can be engineered to selectively adsorb specific molecules, and the introduction of active metal sites can facilitate catalytic reactions. The ability to systematically modify the building blocks of these materials opens up exciting possibilities for the rational design of advanced functional materials with tailored properties for specific applications.

Q & A

Q. What are the established synthetic routes for 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution between 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine dihydrochloride and 2,6-dihydroxybenzaldehyde. Key parameters include:

- Solvent : 1-methyl-2-pyrrolidinone (NMP) for solubility .

- Catalyst : Sodium iodide (0.05 equiv.) to enhance reactivity .

- Base : Sodium bicarbonate (4 equiv.) to neutralize HCl byproducts .

- Temperature : 50–60°C for optimal reaction kinetics .

- Purification : Recrystallization using methyl tert-butyl ether (MTBE) and n-heptane .

Table 1 : Synthesis Optimization Parameters

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Solvent | NMP | Dissolve reactants |

| Catalyst | NaI | Accelerate substitution |

| Base | NaHCO₃ | Neutralize HCl |

| Temperature | 50–60°C | Balance reaction rate/stability |

Q. What characterization techniques are used to confirm the structure of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure validation .

- FTIR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and monitors crystallization .

- HPLC/GC : Ensures purity (>95%) by detecting residual solvents or byproducts .

Q. What are the primary biomedical applications of this compound in current research?

The compound is a key intermediate in developing therapies for:

- Hematological disorders : Sickle cell disease (via hemoglobin modulation) .

- Pulmonary diseases : Idiopathic pulmonary fibrosis (IPF) .

- Hypoxia : Stabilizes hypoxia-inducible factors (HIFs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph characterization (e.g., Form I vs. Form II)?

Polymorphs (Form I and Form II) are differentiated using:

- DSC/TGA : Identifies thermal stability differences (e.g., melting points, decomposition profiles) .

- PXRD : Distinguishes crystal lattice arrangements (e.g., peak positions/intensities) .

- FTIR : Detects hydrogen-bonding variations in oxime/pyrazole groups . Methodological Recommendation : Combine multiple techniques to validate polymorph identity, as single-method analyses may overlook subtle structural variations .

Q. What strategies optimize yield and purity during large-scale synthesis?

- Solvent choice : Replace NMP with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Catalyst loading : Optimize NaI concentration (0.05–0.1 equiv.) to minimize side reactions .

- Seeding : Introduce pre-formed Form II crystals to control polymorphic outcome .

- Process analytical technology (PAT) : Use in-line FTIR/HPLC to monitor reaction progress dynamically .

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to HIF-1α or hemoglobin to guide structural modifications .

- MD simulations : Assess stability of polymorphs under physiological conditions .

Q. What experimental protocols ensure compound stability under varying storage conditions?

- Light sensitivity : Store in amber glass vials to prevent photodegradation .

- Temperature : Maintain at 2–8°C for long-term stability; avoid freeze-thaw cycles .

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the aldehyde group .

Q. How does the substitution pattern (e.g., pyrazole position) affect chemical reactivity compared to analogs?

- Positional effects : The 6-pyrazole substitution in this compound enhances steric hindrance, reducing unwanted side reactions compared to 4-pyrazole analogs .

- Electronic effects : Electron-withdrawing groups (e.g., –OH at position 2) increase electrophilicity of the aldehyde, improving reactivity in Schiff base formation .

Table 2 : Reactivity Comparison with Analogs

| Compound | Substitution Position | Key Reactivity Feature |

|---|---|---|

| This compound | 6-position | High steric hindrance |

| 4-(1H-Pyrazol-1-yl)benzaldehyde | 4-position | Lower steric hindrance |

| 2-Fluoro-6-(3-methylpyrazol-1-yl)benzaldehyde | 6-position | Enhanced electrophilicity (F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.